molecular formula C18H20ClNO2 B11696495 N-(4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

N-(4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No.: B11696495
M. Wt: 317.8 g/mol
InChI Key: WYGWZKIIPPZCCA-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenoxyacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves the reaction of 4-chloroaniline with 5-methyl-2-(propan-2-yl)phenol in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, and in the presence of a suitable solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of N-(4-CHLOROPHENYL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization, filtration, and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)-2-(PHENOXY)ACETAMIDE: Lacks the methyl and isopropyl groups, resulting in different chemical and biological properties.

    N-(4-BROMOPHENYL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions.

    N-(4-CHLOROPHENYL)-2-[5-METHYL-2-(ETHYL)PHENOXY]ACETAMIDE: Has an ethyl group instead of an isopropyl group, leading to variations in its physical and chemical properties.

Uniqueness

N-(4-CHLOROPHENYL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H20ClNO2/c1-12(2)16-9-4-13(3)10-17(16)22-11-18(21)20-15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21)

InChI Key

WYGWZKIIPPZCCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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